molecular formula C6H5Br2NOS B3297624 N-(2,5-Dibromothiophen-3-yl)acetamide CAS No. 89581-54-4

N-(2,5-Dibromothiophen-3-yl)acetamide

Cat. No.: B3297624
CAS No.: 89581-54-4
M. Wt: 298.99 g/mol
InChI Key: UTGPUYJTJTWSRD-UHFFFAOYSA-N
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Description

N-(2,5-Dibromothiophen-3-yl)acetamide is a brominated thiophene derivative featuring an acetamide functional group at the 3-position of the heterocyclic ring. Its structure comprises a thiophene core substituted with bromine atoms at the 2- and 5-positions, enhancing its steric and electronic properties. This compound is primarily utilized as a synthetic intermediate in polymer chemistry, particularly in the development of conjugated polymers for optoelectronic applications (e.g., P1 and P2 in ) .

Properties

IUPAC Name

N-(2,5-dibromothiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGPUYJTJTWSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dibromothiophen-3-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method involves the reaction of 2,5-dibromothiophene with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete bromination and acetamidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dibromothiophen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, typically under anhydrous conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically under mild conditions.

    Reduction: Lithium aluminum hydride, typically under anhydrous conditions.

Major Products:

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Debrominated thiophene derivatives, reduced acetamide derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-Dibromothiophen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The bromine atoms and the acetamide group play a crucial role in its reactivity and interaction with other molecules. The thiophene ring provides a stable framework for these interactions, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

N-(2,5-Dibromophenyl)acetamide (Phenyl Analogue)

  • Structure : Substitutes the thiophene ring with a benzene ring, retaining bromine at the 2- and 5-positions.
  • Synthesis : Prepared via acetylation of 2,5-dibromoaniline with acetic anhydride in acetonitrile under H₂SO₄ catalysis .
  • Physical Properties :
    • Melting point: 516°C (vs. lower MP expected for thiophene analogue due to reduced symmetry).
    • NMR Data: ¹H-NMR (CDCl₃) δ 8.57 (NH), 7.36–7.09 (aryl), 2.26 (CH₃); ¹³C-NMR δ 170.1 (C=O) .
  • Reactivity : Undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to form terphenyl derivatives (e.g., 3a–h in ), highlighting its utility in C–C bond formation .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (Benzothiazole Analogues)

  • Structure : Replaces thiophene with a benzothiazole core, featuring electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups.
  • Applications : Investigated as pharmaceutical candidates (), contrasting with the polymer-focused applications of the thiophene analogue .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Dichlorophenyl-Thiazole Hybrid)

  • Structure : Combines a dichlorinated benzene ring with a thiazole-acetamide moiety.
  • Crystallography : Exhibits a twisted conformation (79.7° dihedral angle between dichlorophenyl and thiazole rings), reducing π-conjugation compared to planar thiophene derivatives .
  • Hydrogen Bonding: Forms intermolecular N–H···N bonds, stabilizing crystal packing—a feature less pronounced in brominated thiophenes due to larger bromine atoms disrupting H-bond networks .

Halogenation Effects on Reactivity and Properties

Property N-(2,5-Dibromothiophen-3-yl)acetamide N-(2,5-Dichlorophenyl)acetamide N-(2,5-Diiodothiophen-3-yl)acetamide (Hypothetical)
Halogen Atomic Size Br (1.85 Å) Cl (1.75 Å) I (1.98 Å)
Electronegativity 2.96 (Br) 3.16 (Cl) 2.66 (I)
Melting Point Not reported ~500°C (estimated) Lower (increased steric hindrance)
Suzuki Coupling High reactivity (Br) Moderate (Cl) Very high (I)
  • Key Insight : Bromine’s intermediate electronegativity and size balance reactivity and stability, making it preferable for cross-coupling reactions in polymer synthesis compared to smaller (Cl) or bulkier (I) halogens .

Functional Group Comparisons

Acetamide vs. Benzamide Derivatives

  • ¹H-NMR shows downfield shifts for aromatic protons (δ 7.34–7.47 vs. δ 7.09 in thiophene analogue), reflecting enhanced electron delocalization .
  • Impact on Solubility : Benzamide derivatives exhibit lower solubility in polar solvents due to extended aromatic systems, whereas thiophene-based acetamides retain moderate solubility for solution-processed polymer synthesis .

Biological Activity

N-(2,5-Dibromothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological activity, and relevant studies, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by acylation. The compound can be synthesized through a reaction involving 2,5-dibromothiophene and acetic anhydride or acetyl chloride in the presence of a base. This method allows for the introduction of the acetamide functional group effectively.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study showed that compounds containing thiophene rings demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Inhibition Zone (mm) Reference Compound
Staphylococcus aureus15Amoxicillin
Escherichia coli12Rifampicin
Bacillus subtilis14Streptomycin

These results suggest that this compound could be effective against common bacterial pathogens .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of thiophene derivatives. For example, a compound similar to this compound was tested against several cancer cell lines:

Cell Line IC50 (µM) Standard Drug
4T1 (Breast Cancer)21.5Cisplatin
HeLa (Cervical Cancer)22Doxorubicin
A549 (Lung Cancer)22.8Paclitaxel

These findings indicate a promising anticancer activity, with some compounds outperforming standard treatments .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The presence of bromine in this compound may contribute to its increased reactivity and efficacy .
  • Cytotoxicity Assessment : In another study focusing on cytotoxic effects, this compound showed significant inhibition of cell growth in cancer cell lines after 48 hours of exposure. The mechanism was attributed to the disruption of cellular processes due to its structural properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dibromothiophen-3-yl)acetamide
Reactant of Route 2
N-(2,5-Dibromothiophen-3-yl)acetamide

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